(S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid
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Overview
Description
(S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid is a derivative of amino acids modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is significant in the field of peptide synthesis due to its unique structural properties, which include a cyclohexyl group and an Fmoc-protected amino group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mildly acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through a reaction between the amino acid and 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of Fmoc-protected amino acids, including this compound, is often performed using automated peptide synthesizers. These machines allow for the efficient and high-throughput synthesis of peptides by sequentially adding Fmoc-protected amino acids to a growing peptide chain anchored to a solid support .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution: Reactions involving the cyclohexyl group, such as hydrogenation or halogenation.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Substitution: Hydrogenation using palladium on carbon (Pd/C) or halogenation using halogenating agents.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptide chains, and substituted cyclohexyl derivatives .
Scientific Research Applications
(S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design of peptide-based drugs and therapeutic agents.
Material Science: Utilized in the development of self-assembling materials and hydrogels for biomedical applications
Mechanism of Action
The mechanism of action of (S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form a peptide chain .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Fmoc-amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
(S)-3-(Fmoc-amino)-3-methylpropanoic acid: Contains a methyl group instead of a cyclohexyl group.
Uniqueness
(S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid is unique due to its cyclohexyl group, which imparts distinct steric and hydrophobic properties. This can influence the folding and stability of peptides synthesized using this compound, making it valuable for specific applications in peptide and protein engineering .
Properties
IUPAC Name |
(3S)-3-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPRPMKNFLDNQB-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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